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Pyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B152814
CAS No.: 35252-02-9
M. Wt: 147.13 g/mol
InChI Key: LMJJEQQMLOQOON-UHFFFAOYSA-N
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Description

Significance of Pyridopyrazine Scaffolds in Contemporary Organic Chemistry

Pyridopyrazine scaffolds are fused heterocyclic systems containing both a pyridine (B92270) and a pyrazine (B50134) ring. This unique structural motif makes them important building blocks in medicinal chemistry and materials science. rsc.org The nitrogen atoms within the rings provide multiple sites for chemical interactions, influencing the compounds' biological activities and physical properties.

In medicinal chemistry, pyridopyrazine derivatives have been investigated for a variety of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. ikm.org.myuzhnu.edu.uaontosight.ai They have also shown potential as inhibitors of various enzymes and modulators of cellular signaling pathways. ikm.org.myacs.orgbenthamdirect.com Specifically, certain derivatives have been explored as γ-secretase modulators for the potential treatment of Alzheimer's disease and as inhibitors of protein kinases. ikm.org.myacs.orgacs.org

In the realm of materials science, pyridopyrazine-based compounds are being explored for their potential in developing new organic materials. rsc.org Their unique electronic and photophysical properties make them candidates for applications in organic light-emitting diodes (OLEDs), chemosensors, and as corrosion inhibitors. rsc.orgktu.eduresearchgate.net

Overview of the Pyrido[2,3-b]pyrazine (B189457) Core Structure and its Isomeric Context

The core structure of pyridopyrazine consists of a pyridine ring fused to a pyrazine ring. Due to the symmetrical nature of the pyrazine ring, there are two possible isomers: pyrido[2,3-b]pyrazine and pyrido[3,4-b]pyrazine. thieme-connect.de Pyrido[2,3-b]pyrazine is also known by several other names, including 1,4,5-triazanaphthalene and 5-azaquinoxaline. thieme-connect.denih.gov The numbering of the atoms in the ring system is crucial for identifying the specific location of substituents.

The compound of focus, Pyrido[2,3-b]pyrazin-3(4H)-one, features a carbonyl group at the 3-position and a hydrogen atom at the 4-position of the pyrazine ring, leading to a lactam structure. This particular arrangement of atoms gives rise to specific chemical and physical properties.

Historical Development and Evolution of Research on Pyrido[2,3-b]pyrazine Derivatives

The systematic study of heterocyclic compounds, including pyridopyrazines, began to flourish as synthetic methodologies advanced. The initial impetus for research in this area was often the discovery of heterocyclic rings in natural products and the recognition of their potential biological activities.

Early research on pyrazine chemistry dates back to the 19th century, with the synthesis of the first pyrazine ring system. The development of fused heterocyclic systems like pyrido[2,3-b]pyrazine came later. Over the years, research has evolved from fundamental synthesis and characterization to the exploration of their diverse applications.

In recent decades, there has been a significant increase in publications related to pyridopyrazine derivatives, driven by their potential as therapeutic agents and advanced materials. benthamdirect.com Modern research often focuses on developing efficient and regioselective synthetic methods to access novel derivatives with tailored properties. nih.govresearchgate.netingentaconnect.com The use of computational methods, such as Density Functional Theory (DFT), has also become integral to understanding the electronic properties and predicting the behavior of these molecules. rsc.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O B152814 Pyrido[2,3-b]pyrazin-3(4H)-one CAS No. 35252-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-pyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-6-4-9-5-2-1-3-8-7(5)10-6/h1-4H,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJJEQQMLOQOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrido 2,3 B Pyrazin 3 4h One and Its Derivatives

Conventional Cyclocondensation Approaches

The cornerstone of pyrido[2,3-b]pyrazine (B189457) synthesis has traditionally been the cyclocondensation reaction, a reliable method involving the formation of the pyrazine (B50134) ring from suitable precursors.

Reactions of 2,3-Diaminopyridine (B105623) with Dicarbonyl Compounds

A primary and widely employed method for synthesizing the pyrido[2,3-b]pyrazine core involves the condensation of 2,3-diaminopyridine with various 1,2-dicarbonyl compounds. researchgate.netresearchgate.net This reaction typically proceeds by the sequential formation of two imine bonds, followed by cyclization and dehydration to yield the aromatic heterocyclic system.

The reaction between 2,3-diaminopyridine and unsymmetrical dicarbonyl compounds like arylglyoxals presents a question of regioselectivity. Research has demonstrated that this condensation occurs regioselectively to form 3-arylpyrido[2,3-b]pyrazines. growingscience.comgrowingscience.com The proposed mechanism suggests that the initial nucleophilic attack occurs from the more nucleophilic amino group at the 3-position of the pyridine (B92270) ring onto the more electrophilic aldehyde carbon of the arylglyoxal. growingscience.comresearchgate.net This is followed by an intramolecular cyclization involving the second amino group and the ketone, which, after dehydration, yields the final product. growingscience.com

A study detailed the synthesis of a series of 3-arylpyrido[2,3-b]pyrazines by reacting 2,3-diaminopyridine with various arylglyoxals in a mixture of dimethylformamide (DMF) and ethanol (B145695) at 90°C. growingscience.comnih.gov This method produced the desired products in good to excellent yields, highlighting its efficiency. growingscience.com

Table 1: Synthesis of 3-Arylpyrido[2,3-b]pyrazines via Regioselective Condensation growingscience.com

ProductAryl Group (Ar)Yield (%)Melting Point (°C)
4aC₆H₅6997
4b3-BrC₆H₄78184
4c4-BrC₆H₄79173
4d3-ClC₆H₄85180
4e4-FC₆H₅95168
4f4-NO₂C₆H₄82254
4g3-OMeC₆H₄74104
4h(3-MeO)(4-OH)C₆H₃88224

The cyclocondensation strategy has been extended to the synthesis of larger, bridged molecules. A convenient and catalyst-free synthesis of bis-pyrido[2,3-b]pyrazines has been achieved through the double condensation of 1,2-diamines, such as 2,3-diaminopyridine, with 1,4-phenylene-bis-glyoxal. d-nb.info The reaction, conducted in refluxing ethanol, proceeds regioselectively. researchgate.netd-nb.info Similar to the reaction with arylglyoxals, the more nucleophilic amino group at position 3 of the diaminopyridine is believed to attack the formyl group of the bis-glyoxal first, leading to the specific isomeric products. d-nb.info This method provides an efficient route to complex heterocyclic structures. d-nb.info

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where multiple reactants combine in a single pot to form a product that incorporates portions of all reactants, offer an efficient alternative to traditional multi-step syntheses. A series of substituted pyrido[2,3-b]pyrazine derivatives have been prepared via a three-component reaction. nih.govrsc.org

In one such approach, a mixture of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) are reacted in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol. nih.gov The reaction conditions were optimized, exploring various solvents and the presence or absence of a catalyst. The best results were achieved using 20 mol% of p-TSA in ethanol over 9 hours, yielding the desired products in good to excellent yields. nih.govrsc.org

Table 2: Optimization of a Three-Component Reaction for Pyrido[2,3-b]pyrazine Synthesis rsc.org

EntrySolventCatalyst (mol %)Time (h)Yield (%)
1H₂ONo24b
2H₂Op-TsOH24b
3EthanolNo2441
4DCMp-TsOH1563
5THFp-TsOH1271
6CH₃CNp-TsOH1275
7DMFp-TsOH1082
8Ethanolp-TsOH (20)989

Conditions based on the reaction of 4-methoxybenzaldehyde, 2-aminopyrazine, and indane-1,3-dione. b: No reaction.

Modern and Green Synthetic Innovations

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. These innovations aim to reduce reaction times, energy consumption, and the use of hazardous solvents and catalysts.

Microwave-Assisted Synthesis (Solvent-Free and Catalyst-Free Protocols)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com A notable green protocol for the synthesis of pyrido[2,3-b]pyrazines involves the microwave irradiation of 2,3-diaminopyridine and various 1,2-dicarbonyl compounds without the need for a solvent or catalyst. mdpi.comnih.gov This method results in good yields and significantly reduced reaction times compared to conventional heating methods. researchgate.netmdpi.com The reactions that involved at least one liquid reagent showed shorter reaction times than those involving two solid reagents. mdpi.com

Table 3: Microwave-Assisted, Solvent-Free, and Catalyst-Free Synthesis of Pyrido[2,3-b]pyrazines mdpi.com

ProductDicarbonyl CompoundTime (min)Yield (%)
5a2,3-Butanedione385
5b2,3-Pentanedione387
5cBenzil590
5dAcenaphthenequinone592
5e1-phenyl-1,2-propanedione495
5fDi-2-pyridylglyoxal598

Furthering the quest for rapid and sustainable synthesis, a mechanochemical method using a mini cell homogenizer has been developed. rsc.orgrsc.org This solvent-free and catalyst-free protocol involves homogenizing 2,3-diaminopyridine with dicarbonyl compounds at 4000 rpm, affording the corresponding pyrido[2,3-b]pyrazines in excellent to quantitative yields in just a few minutes. rsc.org This approach represents a significant advancement in the eco-friendly production of this heterocyclic system.

Catalyst-Mediated Cyclization (e.g., Saccharin (B28170) Catalysis)

A highly efficient and environmentally friendly method for synthesizing pyrido[2,3-b]pyrazines involves the use of saccharin as an organocatalyst. This approach facilitates the cyclocondensation of 2,3-diaminopyridine with various 1,2-dicarbonyl compounds at room temperature. researchgate.netresearchgate.net The reaction, typically carried out in methanol, is notable for its short reaction times and quantitative yields. researchgate.netresearchgate.net The desired pyrido[2,3-b]pyrazine products are easily isolated by adding water to the reaction mixture, followed by filtration and drying. researchgate.netresearchgate.net

The scope of this method is broad, accommodating different 1,2-dicarbonyl compounds. For instance, the reaction of 2,3-diaminopyridine with 2-thienyl glyoxal (B1671930) hydrate (B1144303) proceeds smoothly to yield the corresponding pyrido[2,3-b]pyrazine. researchgate.net The use of saccharin, a readily available and inexpensive compound, makes this a practical and scalable synthetic route. researchgate.netresearchgate.net

Table 1: Saccharin-Catalyzed Synthesis of Pyrido[2,3-b]pyrazines

1,2-Dicarbonyl CompoundProductYield (%)Reaction Time
Benzil2,3-Diphenylpyrido[2,3-b]pyrazine (B3032196)Quantitative3 h
2-Thienyl glyoxal hydrate2-(Thiophen-2-yl)pyrido[2,3-b]pyrazineQuantitative5 min
1,2-IndanedioneIndeno[1,2-b]pyrido[2,3-e]pyrazineQuantitative5 min
2,3-Butanedione2,3-Dimethylpyrido[2,3-b]pyrazineQuantitative5 min

Data sourced from a study on saccharin as an organocatalyst. researchgate.net

Aqueous-Phase Synthesis with Brønsted Acid Hydrotrope Catalysis

In a move towards greener chemistry, a novel Brønsted acid hydrotrope combined catalyst (BAHC) system has been developed for the synthesis of pyrido[2,3-b]pyrazines in water at ambient temperature. researchgate.netresearchgate.net This method avoids the use of volatile and hazardous organic solvents. researchgate.net The BAHC system, which can be easily recovered and reused, provides excellent yields of the desired products. researchgate.net

This environmentally benign approach involves the reaction of 1,2-diamines, such as 2,3-diaminopyridine, with 1,2-diketones in an aqueous solution of a Brønsted acid like p-toluenesulfonic acid (PTSA) and a hydrotrope such as sodium p-toluenesulfonate (NaPTS). researchgate.netacademie-sciences.fr The hydrotrope enhances the solubility of the organic reactants in the aqueous medium, facilitating the reaction. sarthi-maharashtragov.in This method has been successfully applied to synthesize a variety of quinoxalines and pyrido[2,3-b]pyrazines. researchgate.netresearchgate.net

Targeted Functionalization and Derivatization Strategies

Following the synthesis of the core pyrido[2,3-b]pyrazin-3(4H)-one scaffold, various functionalization and derivatization strategies are employed to generate a library of compounds with diverse substituents. These modifications are crucial for tuning the biological activity and physicochemical properties of the molecules.

Halogenation via Deprotometalation-Trapping Reactions

A powerful method for introducing halogens onto the pyrido[2,3-b]pyrazine ring system is through deprotometalation-trapping reactions. mdpi.comresearchgate.netsemanticscholar.org This technique allows for the regioselective functionalization of the aromatic core. By using a mixed lithium-zinc base, such as a combination of a lithium amide and a zinc salt, specific protons on the pyrido[2,3-b]pyrazine ring can be abstracted. mdpi.comresearchgate.net The resulting organometallic intermediate is then "trapped" with an electrophilic halogen source, such as iodine, to yield the halogenated derivative. mdpi.comresearchgate.net For example, 2,3-diphenylpyrido[2,3-b]pyrazine has been successfully iodinated at the 8-position using this methodology. mdpi.com This halogenated intermediate serves as a versatile handle for further transformations, such as cross-coupling reactions. mdpi.comsemanticscholar.org

N-Alkylation and Acylation at the this compound Scaffold

The nitrogen atom at the 4-position of the this compound ring is a common site for functionalization. N-alkylation and N-acylation reactions are frequently employed to introduce a variety of substituents at this position. tandfonline.comresearchgate.net

N-Alkylation: This is typically achieved by reacting the this compound with an alkyl halide, such as methyl bromoacetate, in the presence of a base. tandfonline.comresearchgate.net This reaction introduces an acetic acid methyl ester group at the N4 position, which can be subsequently hydrolyzed to the corresponding carboxylic acid. tandfonline.comresearchgate.net

N-Acylation: Acyl groups can be introduced by reacting the scaffold with acyl chlorides or other activated carboxylic acid derivatives. rsc.org These reactions are often carried out in the presence of a base to neutralize the acid generated during the reaction.

These modifications can significantly impact the biological activity of the resulting compounds.

Introduction of Phenoxyl and Acetic Acid Moieties

A common derivatization strategy involves the introduction of a phenoxyl group at the C2 position and an acetic acid moiety at the N4 position of the this compound scaffold. tandfonline.comresearchgate.netresearchgate.net The synthesis typically begins with a 2-chloro- or 2-methoxythis compound precursor. tandfonline.comresearchgate.net The phenoxyl group is introduced via a nucleophilic aromatic substitution reaction with a substituted phenolate. tandfonline.comresearchgate.net Subsequently, the N4 position is alkylated with an ester of a haloacetic acid, followed by hydrolysis to yield the final product containing both the phenoxyl and acetic acid functionalities. tandfonline.comresearchgate.net This strategy has been utilized to synthesize a series of potent and selective aldose reductase inhibitors. tandfonline.comresearchgate.net

Table 2: Synthesis of 2-Phenoxythis compound Derivatives

Starting Material (1a-c)PhenolateIntermediate (2a-g)Alkylating AgentFinal Product (4a-o)
2-Chloro-7-substituted-pyrido[2,3-b]pyrazin-3(4H)-oneSubstituted Phenolates2-Phenoxy-7-substituted-pyrido[2,3-b]pyrazin-3(4H)-oneMethyl Bromoacetate2-(7-Substituted-2-phenoxy-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)acetic acid

Based on synthetic schemes for novel aldose reductase inhibitors. tandfonline.comresearchgate.net

Hydrazide and N'-Arylidene Moiety Elaboration

Further diversification of the this compound scaffold can be achieved by introducing hydrazide and N'-arylidene moieties. This typically involves a multi-step synthesis. derpharmachemica.comderpharmachemica.com For example, a 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol can be reacted with ethyl chloroacetate (B1199739) to form an ester. derpharmachemica.comderpharmachemica.com This ester is then treated with hydrazine (B178648) hydrate to produce the corresponding acetohydrazide. derpharmachemica.comderpharmachemica.com Finally, condensation of the acetohydrazide with various aromatic aldehydes yields a series of N'-arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazides. derpharmachemica.comderpharmachemica.com This synthetic route allows for the introduction of a wide range of aromatic substituents, leading to compounds with potential antimicrobial and other biological activities. derpharmachemica.comnih.gov

Reactivity and Transformational Chemistry of Pyrido 2,3 B Pyrazin 3 4h One Derivatives

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyrido[2,3-b]pyrazine (B189457) core, enabling the synthesis of a wide array of derivatives.

Palladium-catalyzed cross-coupling reactions are instrumental in modifying the pyrido[2,3-b]pyrazine skeleton. The Suzuki-Miyaura coupling enables the formation of C-C bonds, typically by reacting a halogenated pyridopyrazine with an organoboron compound. For instance, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine has been successfully coupled with various arylboronic acids to introduce new aryl groups at the 8-position. researchgate.netsemanticscholar.orgmdpi.com A novel series of 3-substituted pyrido[2,3-b]pyrazine derivatives has been synthesized via the Suzuki coupling of a chlorinated precursor with different boronic acids. ikm.org.my The optimal conditions for this transformation were found to be Pd(dppf)Cl2·CH2Cl2 as the catalyst with K2CO3 as the base in a 1,4-dioxane/water solvent system, achieving high yields. ikm.org.my

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds. This reaction has been employed to synthesize various N-arylated pyrido[2,3-b]pyrazine derivatives. ikm.org.my The reaction of a chlorinated pyridopyrazine with amines, using a catalyst system of Pd2(dba)3/Xantphos and a base like Cs2CO3 in DMF, yielded the desired N-arylated products. ikm.org.my This methodology has also been applied to create complex donor-acceptor-donor (D-A-D) structured dyes by coupling various amine donors to the pyridopyrazine core, highlighting the reaction's utility in materials synthesis. researchgate.netrsc.org

Reaction TypeStarting MaterialCoupling PartnerCatalyst SystemBaseSolventYieldRef
Suzuki-Miyaura 3-chloro-pyrido[2,3-b]pyrazine deriv.Arylboronic AcidsPd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O88% ikm.org.my
Buchwald-Hartwig 3-chloro-pyrido[2,3-b]pyrazine deriv.AminesPd₂(dba)₃/XantphosCs₂CO₃DMF75% ikm.org.my
Buchwald-Hartwig 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazineAnilinesPd₂(dba)₃/XantphosNaOtBuToluene- semanticscholar.org

In addition to palladium, copper catalysts are effective for creating C-N bonds on the pyrido[2,3-b]pyrazine nucleus. Copper-catalyzed Ullmann-type couplings offer a valuable alternative for N-arylation. Specifically, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine has been subjected to copper-catalyzed C-N bond formation with azoles. researchgate.netsemanticscholar.orgmdpi.com This reaction demonstrates the utility of copper catalysis in attaching nitrogen-containing heterocycles to the pyridopyrazine core, expanding the accessible chemical space for this scaffold.

Direct Substitution Reactions on the Pyrido[2,3-b]pyrazine Core

The pyrido[2,3-b]pyrazine system, when appropriately activated, can undergo direct nucleophilic substitution reactions. Halogenated derivatives, such as 8-iodopyrido[2,3-b]pyrazine, serve as excellent electrophiles for this purpose. Research has shown that the iodine atom at the 8-position can be displaced by a variety of nucleophiles. researchgate.netsemanticscholar.orgmdpi.com These direct substitution reactions have been used to introduce alkylamino, benzylamino, hydrazine (B178648), and aryloxy groups, providing a straightforward route to functionalized derivatives. researchgate.netsemanticscholar.orgmdpi.com For example, the reaction with a hydrazine subsequently allowed for the formation of aryl hydrazones. mdpi.com

Starting MaterialNucleophileProduct Functional GroupPosition of SubstitutionRef
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazineAlkylaminesAlkylamino8 semanticscholar.org, mdpi.com
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazineBenzylamineBenzylamino8 semanticscholar.org, mdpi.com
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazineHydrazineHydrazino8 semanticscholar.org, mdpi.com
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazineAryloxidesAryloxy8 semanticscholar.org, mdpi.com

Annulation and Ring-Fused Heterocycle Synthesis (e.g., Pyrazino[2′,3′:5,6]pyrido[4,3-b]indoles)

The pyrido[2,3-b]pyrazine framework is an excellent platform for the synthesis of more complex, ring-fused heterocyclic systems through annulation reactions. A prominent example is the synthesis of 2,3-diphenyl-11H-pyrazino[2′,3′:5,6]pyrido[4,3-b]indole. semanticscholar.org This is achieved through a multi-step sequence that begins with a Buchwald-Hartwig amination on 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine, followed by an intramolecular palladium-catalyzed cyclization. semanticscholar.orgmdpi.com This strategy effectively builds an indole (B1671886) ring onto the pyridopyrazine core. Similarly, other fused systems like pyrido[2,3-b]pyrrolo[2,3-e]pyrazin-2-one have been synthesized, demonstrating the versatility of the scaffold in constructing diverse polycyclic aromatic structures. researchgate.net Annulation can also occur at other positions; for instance, base-induced cyclization of 4-benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one can lead to the formation of structures like pyrido[2,3-b]pyrazino[1,2-d]pyrrole.

Oxidation and Desulfonylation Reactions Leading to this compound Derivatives

Oxidation reactions are crucial for both the synthesis of the pyrido[2,3-b]pyrazine core and its subsequent functionalization. The core itself can be formed via the oxidative condensation of 1,2-diaminopyridines with α-hydroxy ketones, a process that proceeds through an tandem oxidation-condensation-cyclization sequence. academie-sciences.fr In this approach, an oxidizing agent is used in conjunction with a catalyst to convert the α-hydroxy ketone into a 1,2-dicarbonyl intermediate in situ, which then reacts with the diamine. academie-sciences.fr

Furthermore, existing this compound derivatives can be modified through oxidation. The hydroxyl group at the 2-position of 4-benzyl-2-hydroxythis compound can be oxidized to a ketone using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), yielding 4-benzyl-2-oxothis compound. This transformation alters the electronic properties of the ring and provides a handle for further functionalization.

Desulfonylation reactions also serve as a method to generate specific pyrido[2,3-b]pyrazine derivatives. For example, the synthesis of 2-aryl-pyrido[2,3-b]pyrazines has been achieved through a reaction cascade that involves a desulfonylation step to form the final aromatic product. researchgate.net


Advanced Spectroscopic and Structural Characterization of Pyrido 2,3 B Pyrazin 3 4h One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of pyrido[2,3-b]pyrazin-3(4H)-one derivatives. Through ¹H, ¹³C, and various 2D NMR experiments, chemists can piece together the precise connectivity and spatial arrangement of atoms within the molecule.

¹H NMR spectroscopy provides information on the chemical environment and coupling interactions of protons. For instance, in a series of 2-(3-carboxypropyl)-4-methyl-pyrido[2,3-b]pyrazin-3(4H)-one derivatives, characteristic signals were observed. In one derivative, the pyrido protons (α-H, β-H, and γ-H) appeared as doublets of doublets at δ 8.61, 7.42, and 8.22 ppm, respectively. uniss.it The methyl group protons at position 4 showed a singlet at δ 3.67 ppm. uniss.it The protons of the carboxypropyl side chain were observed as multiplets at δ 1.97, 2.40, and 2.88 ppm. uniss.it Another related dihydro derivative displayed upfield shifts for the pyrido protons, appearing at δ 7.70, 6.88, and 7.08 ppm, with the NH proton showing a broad singlet at δ 6.40 ppm. uniss.it

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom, offering insights into their electronic environment. For 2,3-diphenyl-8-iodopyrido[2,3-b]pyrazine, the carbon signals were assigned with the aid of 2D techniques, revealing resonances for the pyridine (B92270) and pyrazine (B50134) rings, as well as the phenyl substituents. mdpi.com The carbon atoms of the pyridine ring typically resonate in the range of δ 116-158 ppm. mdpi.com

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing connectivity. clockss.orgsdsu.edu

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine and substituent groups. sdsu.edu

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. sdsu.edu

HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular skeleton, including the attachment points of various substituents. sdsu.edu For example, HMBC data was used to confirm the structure of 3-benzoyl-1-(2,5-dimethoxyphenyl)-1,4-dihydropyrrolo[2,3-b]quinoxalin-2(4H)-one, a related fused heterocyclic system. clockss.org

A detailed analysis of these NMR data allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the successful synthesis of the target this compound derivatives. researchgate.netcdnsciencepub.com

Interactive Data Table: Representative ¹H NMR Data for this compound Derivatives

Compound/DerivativeProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
2-(3-carboxypropyl)-4-methyl-pyrido[2,3-b]pyrazin-3(4H)-oneα-H (pyr)8.61dd4.7 uniss.it
γ-H (pyr)8.22dd7.9 uniss.it
β-H (pyr)7.42dd7.6 uniss.it
CH₃3.67s uniss.it
CH₂ (propyl)2.88t7.3 uniss.it
CH₂ (propyl)2.40t7.3 uniss.it
CH₂ (propyl)1.97q7.1 uniss.it
OH12.07s (br) uniss.it
2-(3-carboxypropyl)-1,2-dihydro-4-methyl-pyrido[2,3-b]pyrazin-3(4H)-oneα-H (pyr)7.70dd2.4 uniss.it
γ-H (pyr)7.08dd8.0 uniss.it
β-H (pyr)6.88dd7.8 uniss.it
NH6.40s (br) uniss.it
CH (dihydro)3.92m uniss.it
CH₃3.38s uniss.it
CH₂ (propyl)2.24m uniss.it
CH₂ (propyl)1.62m uniss.it
OH12.02s (br) uniss.it

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound derivatives by analyzing their characteristic vibrational frequencies. nih.gov

The most prominent feature in the FT-IR spectra of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. This band typically appears in the region of 1630-1690 cm⁻¹ . uniss.it For example, 2-(3-carboxypropyl)-4-methyl-pyrido[2,3-b]pyrazin-3(4H)-one shows a strong C=O stretch at 1660 cm⁻¹. uniss.it Its dihydro analog exhibits this band at 1630 cm⁻¹. uniss.it

Other significant vibrational modes include:

N-H stretching vibrations for the lactam and any amino substituents, which are typically observed as broad bands in the range of 3100-3400 cm⁻¹. uniss.it

C=N stretching vibrations of the pyrazine ring, which are found around 1545-1580 cm⁻¹ . d-nb.info

C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, appearing in the 2900-3100 cm⁻¹ region. mdpi.com

O-H stretching vibrations from carboxylic acid groups, which are very broad and centered around 3000 cm⁻¹. uniss.it

The precise positions of these bands can be influenced by the electronic effects of substituents and intermolecular interactions, such as hydrogen bonding, in the solid state. rsc.orgcore.ac.uk

Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound Derivatives (cm⁻¹)

Compound/DerivativeC=O StretchN-H StretchC=N StretchReference
2-(3-carboxypropyl)-4-methyl-pyrido[2,3-b]pyrazin-3(4H)-one1660-- uniss.it
2-(3-carboxypropyl)-1,2-dihydro-4-methyl-pyrido[2,3-b]pyrazin-3(4H)-one16303350- uniss.it
3-(2-carboxyethyl)-4-methyl-pyrido[2,3-b]pyrazin-2(1H)-one16603400- uniss.it
1,4-Bis(pyrido[2,3-b]pyrazine-2-yl)benzene-34131546 d-nb.info

Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight of this compound derivatives and for obtaining structural information through the analysis of their fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. d-nb.info For example, the HRMS of 1,4-bis(pyrido[2,3-b]pyrazine-2-yl)benzene showed a molecular ion [M]⁺ at m/z 336.1111, which is in close agreement with the calculated value of 336.1123 for the formula C₂₀H₁₂N₆. d-nb.info

The fragmentation patterns observed in the mass spectra can offer valuable structural clues. researchgate.net Common fragmentation pathways for related heterocyclic systems include the loss of small, stable molecules like CO, HCN, and N₂. researchgate.net The fragmentation of the side chains attached to the this compound core can also provide information about their structure and connectivity.

Interactive Data Table: Mass Spectrometry Data for this compound Derivatives

Compound/DerivativeIonization Method[M]+ or [M+H]+ (m/z)Key Fragments (m/z)Reference
1,4-Bis(pyrido[2,3-b]pyrazine-2-yl)benzeneEI-MS336308, 233, 205, 104, 77 d-nb.info
1,4-Bis(6,7-dichloro-pyrido[2,3-b]pyrazine-2-yl)benzeneESI-HRMS469.9648- d-nb.info

Single Crystal X-ray Diffraction for Precise Solid-State Molecular Geometries

Single crystal X-ray diffraction provides the most definitive structural information for this compound derivatives by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. benthamdirect.commdpi.com

For instance, the crystal structure of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, a related derivative, revealed that the molecule crystallizes in the P2₁/c space group. researchgate.net The analysis showed the thienyl rings are inclined to the mean plane of the pyridopyrazine moiety at angles of 6.16 (7)° and 86.66 (8)°. researchgate.net Such data is invaluable for understanding the steric and electronic interactions within the molecule.

In another example, the crystal structure of 2,3-diphenyl-8-(2-thienyl)pyrido[2,3-b]pyrazine was determined to be triclinic with a P1 space group. mdpi.com The unit cell parameters were found to be a = 6.6311(18) Å, b = 9.939(3) Å, and c = 13.655(4) Å, with angles α = 81.914(12)°, β = 80.405(11)°, and γ = 89.955(10)°. mdpi.com This level of detail provides an unambiguous confirmation of the molecular structure and its packing in the crystal lattice.

Hirshfeld Surface Analysis for Elucidating Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the data obtained from single crystal X-ray diffraction. mdpi.comuctm.edu By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. nih.gov

This analysis is crucial for understanding how this compound derivatives self-assemble in the solid state, which can influence their physical properties. The red spots on the dnorm surface highlight close contacts, which often correspond to hydrogen bonds, while flat green areas on the shape-indexed surface can indicate π-π stacking interactions. nih.gov

Interactive Data Table: Hirshfeld Surface Analysis of Intermolecular Contacts in a Related Heterocycle

Type of ContactContribution (%)
H···H48.5%
H···C/C···H26.0%
H···N/N···H17.1%
Other8.4%
(Data adapted from a study on a related pyridazine (B1198779) derivative for illustrative purposes) nih.gov

Computational Chemistry and Theoretical Investigations of Pyrido 2,3 B Pyrazin 3 4h One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a important method for the theoretical study of Pyrido[2,3-b]pyrazine-based molecules. nih.gov Calculations are often performed using the B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311G(d,p) to obtain a balance between computational cost and accuracy. nih.govrsc.orgrjb.rorjb.rojmaterenvironsci.com These studies provide valuable insights into the spectroscopic and electronic properties of these compounds. nih.govrsc.org

Geometry Optimization and Molecular Structure Elucidation

A fundamental step in computational analysis is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For derivatives of Pyrido[2,3-b]pyrazine (B189457), DFT calculations, specifically using the B3LYP/6-31G(d,p) level of theory, have been employed to ascertain their optimized geometries. nih.govjmaterenvironsci.com In a study on pyrido(2,3-b)pyrazine-2,3-diol, geometry optimization was achieved using the B3LYP/6-311G(d,p) basis set, and the calculated bond lengths were found to be in close agreement with standard values. rjb.ro This foundational analysis is crucial as all other computed properties are dependent on the accuracy of the optimized molecular structure.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO) and Band Gap Determination

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter that influences the molecule's reactivity, stability, and electronic transitions. rsc.orgrjb.ro

DFT calculations at the B3LYP/6-31G(d,p) level have been utilized to determine the HOMO and LUMO energies and the corresponding band gaps for various pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org For instance, in a series of synthesized compounds, the band gaps were found to be correlated with other reactivity parameters. rsc.org One particular derivative exhibited a lower band gap of 3.444 eV, which was associated with greater softness and lower hardness. rsc.org In another study on pyrido(2,3-b)pyrazine-2,3-diol, the HOMO-LUMO energy gap was calculated to be 4.71 eV, with both orbitals distributed over the entire molecule. rjb.ro The distribution of HOMO and LUMO provides insights into the regions of the molecule that are likely to act as electron donors and acceptors, respectively. psecommunity.org

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Derivative 7--3.444 rsc.org
Pyrido(2,3-b)pyrazine-2,3-diol--4.71 rjb.ro

Global Reactivity Parameters (e.g., Hardness, Softness, Electrophilicity Index)

For a series of pyrido[2,3-b]pyrazine derivatives, these parameters were calculated and correlated with their band gap values. nih.govrsc.org A compound with a lower band gap of 3.444 eV was found to have a smaller hardness value (1.722 eV) and a greater softness value (0.290 eV⁻¹). rsc.org This indicates that a smaller HOMO-LUMO gap is associated with lower resistance to electronic change and thus higher reactivity.

CompoundHardness (η) (eV)Softness (σ) (eV⁻¹)
Derivative 71.722 rsc.org0.290 rsc.org

Prediction of Spectroscopic Properties (e.g., UV-Vis, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. Theoretical UV-Vis spectra and vibrational frequencies (IR and Raman) can be computed and compared with experimental results to confirm the molecular structure and understand its electronic transitions and vibrational modes.

For pyrido[2,3-b]pyrazine derivatives, DFT computations at the B3LYP/6-31G(d,p) level have been used to analyze their UV-Vis and vibrational properties. nih.govrsc.org In the case of pyrido(2,3-b)pyrazine-2,3-diol, the calculated vibrational spectra, after being scaled by a factor of 0.96 to account for anharmonicity and electron correlation, showed excellent agreement with experimental frequencies, with a correlation factor (R²) of 0.999. rjb.rorjb.ro This high level of correlation validates the accuracy of the computational model.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals in Lewis structures. uni-muenchen.dewisc.edufaccts.de This analysis is crucial for understanding the interactions between filled (donor) and empty (acceptor) orbitals, which are key to describing charge transfer and delocalization effects. uni-muenchen.deresearchgate.net

NBO analysis has been performed on pyrido[2,3-b]pyrazine derivatives using the B3LYP/6-31G(d,p) level of theory. nih.govrsc.org This analysis helps in understanding the intramolecular charge transfer and the stability of the molecule arising from hyperconjugative interactions. researchgate.net The interactions between donor and acceptor NBOs are quantified by second-order perturbation theory, providing insights into the delocalization corrections to the idealized Lewis structure. uni-muenchen.de

Transition Density Matrix (TDM) and Density of States (DOS) Analyses

The Transition Density Matrix (TDM) and Density of States (DOS) are advanced computational tools used to analyze electronic excitations and the distribution of molecular orbitals. The TDM provides a spatial map of the electron-hole pair distribution during an electronic transition, which is particularly useful for characterizing charge-transfer excitations. psu.eduresearchgate.net The DOS, on the other hand, illustrates the number of available electronic states at each energy level, providing a comprehensive view of the molecule's electronic structure. rsc.org

For pyrido[2,3-b]pyrazine derivatives, TDM and DOS analyses have been carried out at the B3LYP/6-31G(d,p) level of theory. nih.govrsc.org These analyses offer a deeper understanding of the nature of electronic transitions and the contributions of different fragments to the molecular orbitals. The DOS analysis can reveal the percentage contribution of different parts of the molecule to the HOMO and LUMO, which is crucial for designing molecules with specific electronic properties. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a principal computational method for investigating the excited-state properties of molecules, offering insights into their photophysical behavior. rsc.org For derivatives of pyrido[2,3-b]pyrazine, TD-DFT calculations are instrumental in understanding their absorption and emission spectra, which are governed by electronic transitions between molecular orbitals.

Research on donor-acceptor-donor (D-A-D) structured dyes based on a pyrido[2,3-b]pyrazine acceptor has utilized TD-DFT to analyze the relationship between molecular geometry and optoelectronic properties. researchgate.netsemanticscholar.org These studies have shown that the intramolecular charge transfer (ICT) transitions, a key feature of D-A systems, can be accurately modeled. researchgate.netsemanticscholar.org The calculations help in elucidating the nature of the excited states, such as the singlet and triplet energy levels (S1 and T1). The energy difference between these states (ΔEST) is a critical parameter, particularly for applications in areas like thermally activated delayed fluorescence (TADF). researchgate.netsemanticscholar.org For some pyrido[2,3-b]pyrazine derivatives, TD-DFT calculations have predicted small ΔEST values, suggesting potential as TADF emitters. researchgate.netsemanticscholar.org

The accuracy of TD-DFT calculations can be influenced by the choice of functional and basis set. nih.gov In some cases, the Tamm-Dancoff Approximation (TDA) is employed within the TD-DFT framework to improve the description of certain excited states, particularly for systems exhibiting charge-transfer characteristics. nih.gov The theoretical results are often compared with experimental UV-visible absorption and emission spectra to validate the computational approach. nih.gov

Table 1: Calculated Photophysical Properties of a Pyrido[2,3-b]pyrazine Derivative

Parameter Calculated Value
S1 Energy Varies with functional
T1 Energy Varies with functional
ΔEST (eV) 0.01 - 0.23

Note: The specific energy values for S1 and T1 are highly dependent on the chosen computational functional and the specific molecular structure. researchgate.netsemanticscholar.org

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites

Molecular Electrostatic Potential (MESP) is a valuable tool in computational chemistry for predicting the reactive behavior of molecules. doaj.orgchemrxiv.org It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich and electron-poor regions. researchgate.net

In the context of pyrido[2,3-b]pyrazin-3(4H)-one and its derivatives, MESP analysis helps to pinpoint the likely sites for electrophilic and nucleophilic attack. Generally, regions with negative electrostatic potential (often colored red or yellow) are electron-rich and susceptible to attack by electrophiles. These areas typically correspond to the locations of lone pair electrons on heteroatoms like nitrogen and oxygen. researchgate.netmdpi.com Conversely, regions with positive electrostatic potential (often colored blue) are electron-deficient and are the preferred sites for nucleophilic attack. researchgate.net

For the this compound core, the nitrogen atoms of the pyrazine (B50134) and pyridine (B92270) rings, as well as the carbonyl oxygen, are expected to be regions of negative MESP, indicating their role as hydrogen bond acceptors or sites for coordination with electrophiles. mdpi.com The hydrogen atom attached to the nitrogen at the 4-position (N4-H) would exhibit a positive MESP, making it a potential hydrogen bond donor. This type of analysis is crucial for understanding intermolecular interactions, such as those involved in crystal packing, solvent effects, and receptor binding.

Quantum Chemical Calculation Correlations with Experimental Data

A significant aspect of computational chemistry is the ability to correlate theoretical calculations with experimentally observed properties. For pyrido[2,3-b]pyrazine derivatives, quantum chemical calculations, primarily using Density Functional Theory (DFT), have been successfully correlated with various experimental data.

Inhibition Efficiency: One notable application is in the field of corrosion inhibition. Theoretical parameters derived from DFT calculations for a pyrido[2,3-b]pyrazine derivative have been correlated with its experimentally determined corrosion inhibition efficiency for mild steel in acidic media. researchgate.netjmaterenvironsci.com Quantum chemical parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and Mulliken charges are calculated to understand the adsorption mechanism of the inhibitor on the metal surface. researchgate.net A good correlation between these theoretical descriptors and the experimental inhibition efficiency supports the proposed mechanism of action. researchgate.net

Optical Response: As mentioned in the TD-DFT section, there is a strong correlation between calculated and experimental optical properties. nih.gov The calculated absorption maxima (λmax) from TD-DFT often show good agreement with the experimental UV-visible spectra of newly synthesized pyrido[2,3-b]pyrazine derivatives. nih.gov This correlation allows for the rational design of new molecules with tailored optical properties for applications in materials science, such as nonlinear optics (NLO). nih.gov For instance, DFT calculations have been used to predict the dipole moment, polarizability, and hyperpolarizability of these compounds, which are key indicators of their NLO response. nih.gov

Spectroscopic Data: Quantum chemical calculations are also used to complement experimental spectroscopic data. nih.gov For example, calculated vibrational frequencies from DFT can be correlated with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. nih.gov Similarly, calculated NMR chemical shifts can be compared with experimental data to confirm the chemical structure of synthesized compounds.

Table 2: Correlation of Theoretical and Experimental Data for a Pyrido[2,3-b]pyrazine Derivative

Theoretical Parameter Experimental Correlation
EHOMO, ELUMO, ΔE Corrosion Inhibition Efficiency
Calculated λmax UV-visible Absorption Spectra
Calculated Hyperpolarizability Nonlinear Optical Response

This table provides a general overview of the types of correlations made. nih.govresearchgate.net

Structure Activity Relationship Sar and Molecular Interaction Studies of Pyrido 2,3 B Pyrazin 3 4h One Derivatives

Identification of Structural Modifiers Affecting Biological Modulation

The biological activity of pyrido[2,3-b]pyrazin-3(4H)-one derivatives is significantly influenced by the nature and position of various substituents on the heterocyclic core. Research has systematically explored these modifications to optimize potency and selectivity.

Impact of Substituents at N4, C2, and C7 Positions of the this compound Core

Substitutions at the N4, C2, and C7 positions of the this compound scaffold are critical for modulating biological activity.

The C2 position offers a key site for introducing diversity and influencing potency. Derivatives featuring a substituted aromatic group at this position have shown significant inhibitory activity. nih.govresearchgate.net For instance, the presence of a phenoxyl side chain allows for a wide range of further substitutions that can fine-tune the compound's properties. tandfonline.com The introduction of a C2-styryl side chain is another modification that has been linked to potent ALR2 inhibition. nih.govresearchgate.net

At the C7 position , the introduction of halogen substituents, such as chlorine or bromine, has been shown to be beneficial for activity. tandfonline.com For example, a 7-chloro substituent was present in one of the most active compounds against ALR2, suggesting that this modification contributes favorably to the binding affinity. tandfonline.comresearchgate.net The presence of a 7-bromo substituent has also been noted in crystallographic studies, highlighting its role in forming specific interactions within the crystal lattice, such as C—Br⋯π(ring) interactions, which could be analogous to interactions within a protein binding site. iucr.orgiucr.org

Table 1: Impact of Substituents on the Biological Activity of this compound Derivatives This is an interactive table. Click on the headers to sort.

Position Substituent Type Example Observed Effect on Activity Reference
N4 Acetic Acid 2-(...)-yl)acetic acid Potent aldose reductase inhibition nih.gov, tandfonline.com, researchgate.net
N4 Alkyl (Butyl) 1,4-dibutyl-... Influences lipophilicity and conformation iucr.org, iucr.org
C2 Substituted Aromatic 2-phenoxyl, 2-styryl Potent and selective aldose reductase inhibition nih.gov, tandfonline.com, researchgate.net
C7 Halogen 7-chloro Increased inhibitory activity tandfonline.com
C7 Halogen 7-bromo Increased inhibitory activity; forms C-Br⋯π interactions tandfonline.com, iucr.org

Role of Phenolic Hydroxyl Groups and Halogen Substituents in Enhancing Activity

The introduction of phenolic hydroxyl groups and halogen atoms into the structure of this compound derivatives has been identified as a powerful strategy for enhancing their biological efficacy, particularly as aldose reductase inhibitors. nih.govtandfonline.com

Phenolic hydroxyl groups , especially when located on the C2-phenoxyl or C2-styryl side chain, significantly boost inhibitory activity. nih.govtandfonline.com Structure-activity relationship studies have demonstrated that both the presence and the position of these hydroxyl groups are crucial. For instance, derivatives with a 3,5-dihydroxyl substituent on the C2 phenoxyl ring were found to be highly effective in enhancing ALR2 inhibition. tandfonline.com The demethylation of methoxy (B1213986) substituents to the corresponding phenolic hydroxyls consistently leads to a marked increase in potency. tandfonline.com This enhancement is attributed to the ability of the hydroxyl groups to form additional hydrogen bonds within the enzyme's active site. tandfonline.com

Influence of Vinyl Spacers and Lipophilic Moiety Incorporation

The strategic incorporation of vinyl spacers and lipophilic moieties into the C2 side chain of the this compound scaffold has been highlighted as an effective approach for creating potent and multifunctional inhibitors. nih.gov

The introduction of a vinyl spacer to link the core structure to a substituted aromatic ring at the C2 position is a key structural feature for high-potency aldose reductase inhibitors. nih.gov This C2-styryl side chain, particularly when combined with phenolic hydroxyl substituents, has been shown to be crucial for constructing efficient inhibitors. nih.govresearchgate.net The vinyl group likely provides optimal geometry and spacing for the aromatic portion to engage in favorable interactions within the enzyme's binding pocket.

The incorporation of lipophilic moieties also plays a significant role in modulating the biological profile of these derivatives. The use of n-butyl groups at the N1 and N4 positions, for example, increases the molecule's lipophilicity. iucr.orgiucr.org This can influence properties such as membrane permeability and interaction with hydrophobic regions of the target protein. The presence of lipophilic substituents like chloro or methyl groups has been associated with an increase in potency and selectivity in other related heterocyclic systems, which may be due to improved cell penetration. brieflands.com

Molecular Docking and Computational Ligand-Target Binding Investigations

Computational methods, particularly molecular docking, have provided significant insights into the binding modes of this compound derivatives, elucidating the specific interactions that underpin their biological activity.

Analysis of Hydrogen Bonding Interactions with Biological Targets

Molecular docking studies have consistently shown that hydrogen bonding is a primary driver of the interaction between this compound derivatives and their biological targets, such as aldose reductase (AKR1B1). tandfonline.com

The carboxylate group of the N4-acetic acid substituent is a key hydrogen bonding motif. It is often observed inserting deeply into the anion-binding site of the enzyme, forming tight hydrogen bonds with the side chains of key amino acid residues like Tyrosine 48 (Tyr48), Histidine 110 (His110), and Tryptophan 111 (Trp111). tandfonline.com

Furthermore, phenolic hydroxyl groups on the C2 side chain contribute significantly to binding affinity by forming additional hydrogen bonds. For example, the 3-hydroxyl oxygen atom of a C2 phenoxyl side chain can form a hydrogen bond with the side chain of Threonine 113 (Thr113), confirming the importance of this substituent for enhancing activity. tandfonline.com In other docking studies, derivatives of the core scaffold have been shown to form strong hydrogen bonds with residues such as Glycine 13, Valine 29, Asparagine 116, Aspartate 119, Serine 145, and Alanine 146. ikm.org.my Crystallographic data also supports the importance of hydrogen bonding, revealing C—H⋯O interactions that help stabilize the crystal structure, which can be analogous to interactions in a protein active site. iucr.orgiucr.org

Exploration of Stacking Interactions (e.g., π-π Stacking) within Binding Pockets

In addition to hydrogen bonding, stacking interactions are a crucial component of the binding mode for this compound derivatives, contributing to the stability of the ligand-target complex.

Molecular docking simulations have revealed that the aromatic portions of these molecules participate in favorable stacking interactions within the binding pocket of their targets. tandfonline.com Specifically, the 3,5-dihydroxyphenoxyl ring of the C2 side chain can be well-placed into a specificity pocket where it lies parallel to the indole (B1671886) ring of Trp111, forming a stable π-π stacking interaction. tandfonline.com

The core this compound structure itself is also well-suited to fit into hydrophobic pockets. tandfonline.com Furthermore, crystal structure analysis of derivatives has shown the presence of offset π-stacking interactions between the pyridine (B92270) and pyrazine (B50134) rings of adjacent molecules in the crystal lattice. iucr.orgiucr.org These observed intermolecular stacking forces in the solid state provide a physical basis for understanding the potential for similar π-π stacking interactions to occur within the confines of a protein's binding site.

Table 2: Summary of Molecular Interactions for this compound Derivatives This is an interactive table. Click on the headers to sort.

Interaction Type Ligand Moiety Target Residue(s) Reference
Hydrogen Bond N4-Carboxylate Tyr48, His110, Trp111 tandfonline.com
Hydrogen Bond C2-Phenolic Hydroxyl Thr113 tandfonline.com
Hydrogen Bond Core Structure Gly13, Val29, Asn116, Asp119, Ser145, Ala146 ikm.org.my
Hydrogen Bond C-H Oxygen atoms iucr.org, iucr.org
π-π Stacking C2-Phenoxyl Ring Trp111 tandfonline.com
π-π Stacking Pyridine/Pyrazine Rings Adjacent Molecules iucr.org, iucr.org

Characterization of Hydrophobic Interactions and Pocket Complementarity

The molecular architecture of this compound derivatives plays a crucial role in their interaction with biological targets, particularly concerning how the core scaffold and its substituents fit within the binding sites of enzymes and receptors. Molecular docking studies have elucidated that the this compound core structure demonstrates excellent complementarity with hydrophobic pockets in various enzymes, a key factor in determining the binding affinity and inhibitory potential of these compounds. tandfonline.comnih.gov

In studies targeting aldose reductase (AKR1B1), an enzyme implicated in diabetic complications, the this compound scaffold has been shown to fit snugly within a hydrophobic pocket of the enzyme's active site. tandfonline.comnih.gov The planarity of this heterocyclic system facilitates favorable van der Waals contacts and potential π-π stacking interactions with aromatic residues within the pocket. For instance, the 3,5-dihydroxyphenoxyl ring at the C2 position of the core is positioned favorably within the specificity pocket of AKR1B1, where it engages in a parallel stacking interaction with the indole ring of tryptophan residue Trp111. nih.gov This type of interaction is critical for the stable anchoring of the inhibitor within the active site.

Mechanistic Insights into Specific Enzyme and Receptor Interactions

The therapeutic potential of this compound derivatives stems from their ability to specifically interact with and modulate the activity of various enzymes and receptors. Detailed mechanistic studies, often combining enzyme kinetics, molecular docking, and structure-activity relationship (SAR) analyses, have provided valuable insights into these interactions.

A significant body of research has focused on the inhibition of aldose reductase (AKR1B1) by this class of compounds. tandfonline.comnih.govnih.govresearchgate.net The inhibitory mechanism involves a network of hydrogen bonds between the ligand and key amino acid residues in the enzyme's active site. For example, the acetic acid group commonly found at the N4 position of the pyridopyrazinone core is crucial for forming strong hydrogen bonds. Molecular docking studies have revealed that the 3-hydroxyl oxygen atom of a C2 phenoxyl side chain can form an additional hydrogen bond with the side chain of Threonine 113 (Thr113), an interaction that enhances the inhibitory potency against AKR1B1. nih.gov This highlights the importance of specific hydroxyl substitutions on the C2 side chain for potent enzyme inhibition.

Beyond aldose reductase, derivatives of the pyrido[2,3-b]pyrazine (B189457) scaffold have demonstrated inhibitory activity against a range of other enzymes. For instance, certain derivatives have been identified as potent inhibitors of p38α mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways. acs.org Others have shown promise as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia, and spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase involved in immune signaling. nih.govgoogle.com

The versatility of the pyrido[2,3-b]pyrazine core is also evident in its ability to target receptors. Researchers have discovered that derivatives of this scaffold can act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel involved in pain sensation. researchwithrutgers.com These findings underscore the broad applicability of the this compound scaffold in designing specific modulators for a variety of biologically important targets. The specific interactions, whether with kinases or receptors, are dictated by the unique three-dimensional arrangement of substituents on the core structure, which allows for tailored binding to the distinct topographies of different active sites and ligand-binding domains.

Compound IDTarget Enzyme/ReceptorIC50 (µM)Key Structural Features
9c Aldose Reductase (ALR2)0.009Substituted C2 aromatic group, N4 acetic acid group. nih.gov
11i Aldose Reductase (ALR2)Not specified, noted for high antioxidant activityPhenolic hydroxyl substituted C2-styryl side chain. nih.gov
4k Aldose Reductase (AKR1B1)0.0237-chloro-2-(3,5-dihydroxyphenoxy) at C2, N4 acetic acid group. tandfonline.com
4a Aldose Reductase (AKR1B1)8.596Unmodified core and C2 phenoxyl side chain. tandfonline.com
13 FLT3-D835Y0.02954Specific substitutions on the pyrido[3,4-b]pyrazin-2(1H)-one core. nih.gov
9e p38α MAP Kinase0.038Replacement of a quinoxaline (B1680401) core with pyrido[2,3-b]pyrazine. acs.org
26 TRPV1 AntagonistNot specified, noted for in vivo efficacyPyrido[2,3-b]pyrazine core. researchwithrutgers.com

Applications of Pyrido 2,3 B Pyrazin 3 4h One in Materials Science

Optoelectronic Materials and Devices

Derivatives of the pyrido[2,3-b]pyrazine (B189457) core are extensively investigated for their utility in optoelectronic devices. The fused pyridine (B92270) and pyrazine (B50134) ring system creates a strong electron-accepting unit, which is a fundamental prerequisite for many applications in this field. By strategically modifying this core with various electron-donating groups, researchers can engineer materials with tailored functionalities for use in organic light-emitting diodes (OLEDs), organic semiconductors, and other electronic components.

A significant area of research focuses on the development of pyrido[2,3-b]pyrazine-based materials that can emit light across the visible spectrum, particularly in the blue to red regions. rsc.orgrsc.org These materials are typically designed with a donor-acceptor-donor (D-A-D) architecture, where the pyrido[2,3-b]pyrazine moiety acts as the central acceptor (A) and is linked to various electron-donating amines (D). rsc.orgrsc.org

The synthesis of these D-A-D molecules is commonly achieved through the Buchwald-Hartwig C-N coupling reaction, which allows for the efficient formation of bonds between the core and the donor units. rsc.orgrsc.org By systematically altering the donor amines, such as diarylamines or heterocyclic amines, it is possible to fine-tune the intramolecular charge transfer (ICT) characteristics of the molecule. rsc.orgrsc.org This tuning directly influences the emission wavelength, enabling a broad range of emission colors from blue (486 nm) to red (624 nm) in both solution and solid states. rsc.orgrsc.orgresearchgate.net This versatility is crucial for creating full-color displays and other high-performance lighting applications. rsc.org

Table 1: Emission Properties of Pyrido[2,3-b]pyrazine-based D-A-D Dyes

Dye/Compound Emission Max (λem, nm) in Solution Emission Max (λem, nm) in Solid State Emission Color Range
Series 2-10 * 486 - 624 531 - 624 Blue to Red

*Based on a D-A-D structure with a pyrido[2,3-b]pyrazine acceptor and various amine donors. rsc.orgrsc.org

While many organic dyes suffer from aggregation-caused quenching (ACQ) in the solid state, which diminishes their fluorescence, some pyrido[2,3-b]pyrazine derivatives exhibit the opposite phenomenon: aggregation-induced emission (AIE). rsc.orgresearchgate.net This property makes them highly valuable for applications in solid-state electronics. rsc.org The AIE effect is characterized by weak emission in dilute solutions but strong fluorescence in aggregated states or the solid form. rsc.orgresearchgate.net

The investigation into AIE characteristics often involves studying the photophysical properties of the dyes in solvent mixtures, such as tetrahydrofuran (B95107) (THF) and water. rsc.orgrsc.org The formation of emissive nanoparticles in these mixtures is a key indicator of AIE activity and can be confirmed using techniques like Dynamic Light Scattering (DLS) and Field Emission Gun Scanning Electron Microscopy (FEG-SEM). rsc.orgresearchgate.net The AIE properties of these materials suggest their potential for use in various organic electronic applications where solid-state emission is paramount. rsc.org

The development of donor-acceptor (D-A) and D-A-D systems is a cornerstone of modern organic electronics, and the pyrido[2,3-b]pyrazine core is an excellent acceptor for this purpose. rsc.org Its electron-deficient nature, enhanced by the nitrogen atoms in the fused rings, facilitates strong intramolecular charge transfer (ICT) when combined with electron-donating moieties like triarylamines, carbazole, phenothiazine, and phenoxazine. rsc.orgresearchgate.net

This D-A architecture leads to several desirable properties:

Tunable ICT Transitions: The absorption spectra of these systems show ICT bands typically in the range of 400-485 nm. rsc.orgresearchgate.net

Solvatochromism: The emission colors of these dyes often change with the polarity of the solvent, a phenomenon known as positive solvatochromism. researchgate.net

Adjustable Energy Levels: By carefully selecting the donor units, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be precisely controlled. rsc.orgresearchgate.net This is crucial for matching the energy levels of other materials in multilayer optoelectronic devices.

These tunable properties make pyrido[2,3-b]pyrazine-based D-A systems highly adaptable for a variety of optoelectronic applications. rsc.orgresearchgate.net

Pyrido[2,3-b]pyrazine derivatives have been identified as promising organic semiconductors and highly emissive components for electronic devices. rsc.org Their performance is evaluated based on several key parameters, including thermal stability, energy band gap, and charge carrier mobility.

Research has shown that these molecules exhibit high thermal stability, which is essential for the longevity of electronic devices. rsc.orgrsc.org Furthermore, they possess relatively low band gaps, with values reported in the range of 1.67–2.43 eV. rsc.orgresearchgate.net The HOMO and LUMO energy levels are comparable to those of known ambipolar materials, which can transport both holes and electrons. rsc.orgrsc.orgresearchgate.net For instance, HOMO levels have been measured in the range of -4.96 to -5.97 eV, and LUMO levels from -3.18 to -3.70 eV. rsc.orgresearchgate.net The excellent semiconducting and emissive properties are attributed to the strong electron-accepting ability of the pyrido[2,3-b]pyrazine core. rsc.org

Table 2: Electrochemical Properties of Pyrido[2,3-b]pyrazine Derivatives

Property Reported Range Significance
HOMO Energy Level -4.96 to -5.97 eV Hole injection/transport capability. rsc.orgresearchgate.net
LUMO Energy Level -3.18 to -3.70 eV Electron injection/transport capability. rsc.orgresearchgate.net

| Energy Band Gap (Eg) | 1.67 - 2.43 eV | Determines absorption/emission range. rsc.orgresearchgate.net |

There is a significant demand for stable and efficient n-type (electron-transporting) organic materials to complement p-type (hole-transporting) materials in devices like organic field-effect transistors (OFETs) and complementary circuits. The electron-deficient nature of the pyrido[2,3-b]pyrazine core makes its derivatives strong candidates for n-type and ambipolar semiconductors. researchgate.netnih.gov

By modifying the pyrido[2,3-b]pyrazine structure, it is possible to achieve LUMO energy levels that are comparable to those of established n-type materials. researchgate.net This suggests that these compounds can facilitate efficient electron injection and transport. The combination of good thermal stability, suitable energy levels, and solid-state emission makes these materials potentially useful as n-type components in a range of optoelectronic devices. researchgate.net

Nonlinear Optical (NLO) Materials

Beyond optoelectronics, pyrido[2,3-b]pyrazine derivatives have demonstrated significant potential as nonlinear optical (NLO) materials. NLO materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is crucial for applications in photonics, optical computing, and display technology. nih.gov

Recent studies have focused on synthesizing pyrido[2,3-b]pyrazine-based heterocyclic compounds and evaluating their NLO properties through both experimental and computational methods, such as Density Functional Theory (DFT). nih.gov These investigations have revealed that certain derivatives exhibit remarkable NLO responses. nih.gov For example, a compound in one study showed high values for average polarizability (⟨α⟩), first hyperpolarizability (βtot), and second hyperpolarizability (⟨γ⟩), which are key metrics for NLO performance. nih.gov The high NLO response indicates that these materials could make significant contributions to the development of new NLO technologies. nih.gov

Table 3: Calculated NLO Properties of a Pyrido[2,3-b]pyrazine Derivative (Compound 7)

NLO Property Calculated Value (esu)
Average Polarizability (⟨α⟩) 3.90 × 10⁻²³
First Hyperpolarizability (βtot) 15.6 × 10⁻³⁰
Second Hyperpolarizability (⟨γ⟩) 6.63 × 10⁻³⁵

*Data from a computational study on a specific derivative. nih.gov

Corrosion Inhibition in Material Protection

While direct research on the corrosion inhibition properties of the specific compound Pyrido[2,3-b]pyrazin-3(4H)-one is not extensively documented in publicly available literature, significant studies on its derivatives highlight the potential of the pyrido[2,3-b]pyrazine scaffold in materials science, particularly for the protection of metals. These derivatives, which share the core heterocyclic structure, have been investigated as effective corrosion inhibitors, primarily for mild steel in acidic environments.

Research into these related compounds provides valuable insights into the probable mechanisms by which this compound might function as a corrosion inhibitor. The presence of nitrogen and oxygen atoms, along with the aromatic system, are key features that enable these molecules to adsorb onto a metal surface, forming a protective barrier against corrosive agents. jmaterenvironsci.comresearchgate.net

Detailed Research Findings on Pyrido[2,3-b]pyrazine Derivatives

Studies on derivatives such as 1,4-diallyl-7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (P1) and 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol (M2) have demonstrated significant efficacy in preventing the corrosion of mild steel in 1 M hydrochloric acid solutions. jmaterenvironsci.comresearchgate.net The effectiveness of these inhibitors is generally found to increase with their concentration in the corrosive medium. jmaterenvironsci.comresearchgate.net

The primary mechanism of protection involves the adsorption of the inhibitor molecules onto the steel surface. jmaterenvironsci.comresearchgate.net This adsorption process has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. jmaterenvironsci.comresearchgate.netimist.ma This protective layer isolates the metal from the aggressive acidic environment.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been crucial in elucidating the inhibitive action. Potentiodynamic polarization studies have shown that these derivatives typically act as mixed-type inhibitors. jmaterenvironsci.comresearchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.com

EIS results have consistently shown an increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the pyrido[2,3-b]pyrazine derivatives. researchgate.net The increased resistance indicates a slowing of the corrosion process, while the reduced capacitance is indicative of the inhibitor molecules displacing water molecules and adsorbing onto the metal surface. researchgate.net

Quantum chemical calculations using Density Functional Theory (DFT) have also been employed to correlate the molecular structure of these inhibitors with their observed performance. jmaterenvironsci.comderpharmachemica.com These theoretical studies help in understanding the interaction between the inhibitor molecules and the metal surface at an electronic level.

The tables below summarize the key research findings for two representative derivatives of this compound.

Table 1: Research Findings for 1,4-diallyl-7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (P1)

ParameterFindingSource
Metal Mild Steel jmaterenvironsci.com
Corrosive Medium 1 M HCl jmaterenvironsci.com
Maximum Inhibition Efficiency 93% at 10⁻³ M jmaterenvironsci.comresearchgate.net
Inhibitor Type Mixed-Type jmaterenvironsci.com
Adsorption Isotherm Langmuir jmaterenvironsci.com
Methodology Weight Loss, Potentiodynamic Polarization, EIS, Quantum Chemical Calculations jmaterenvironsci.comresearchgate.net

Table 2: Research Findings for 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithiol (M2)

ParameterFindingSource
Metal Mild Steel researchgate.netimist.ma
Corrosive Medium 1 M HCl researchgate.netimist.ma
Maximum Inhibition Efficiency 91% at 10⁻³ M researchgate.netimist.ma
Inhibitor Type Mixed-Type researchgate.netimist.ma
Adsorption Isotherm Langmuir researchgate.netimist.ma
Methodology Gravimetric Measurements, Potentiodynamic Polarization, EIS researchgate.netimist.ma

Applications of Pyrido 2,3 B Pyrazin 3 4h One in Chemical Biology and Medicinal Chemistry

Enzyme Inhibition Studies

The Pyrido[2,3-b]pyrazin-3(4H)-one core has been extensively utilized as a template for designing potent and selective inhibitors of various enzymes implicated in a range of diseases.

Aldose Reductase (AKR1B1) Inhibition as a Research Area

Derivatives of this compound have been identified as powerful inhibitors of aldose reductase (AKR1B1), an enzyme pivotal in the polyol pathway. nih.govbit.edu.cnresearchgate.nettandfonline.com Under hyperglycemic conditions, this pathway contributes to the development of diabetic complications. researchgate.net Researchers have synthesized series of these derivatives, demonstrating their potent and selective inhibitory activity against AKR1B1. nih.govresearchgate.nettandfonline.com

For instance, a series of derivatives featuring a substituted C2 aromatic group and a N4 acetic acid group on the core structure were found to be potent and selective aldose reductase inhibitors with submicromolar IC50 values. nih.gov One of the most active compounds, 9c, exhibited an IC50 value of 0.009 μM. nih.govresearchgate.net Another study focused on 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives and identified compound 4k, 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl) acetic acid, as the most active, with an IC50 value of 0.023 µM. tandfonline.comtandfonline.com

Molecular docking studies have provided insights into the binding modes of these inhibitors within the active site of AKR1B1. tandfonline.com These studies have highlighted the importance of specific structural features, such as phenolic hydroxyl substituents and a vinyl spacer in the C2 side chain, for efficient and multifunctional inhibition. nih.gov The core structure of pyrido[2,3-b]pyrazine-3(4H)-one fits well within the hydrophobic pocket of the enzyme. tandfonline.com

Table 1: Aldose Reductase (AKR1B1) Inhibition by this compound Derivatives

Compound IC50 (µM) Key Structural Features Reference
9c 0.009 Substituted C2 aromatic group, N4 acetic acid group nih.govresearchgate.net
11i Not specified, but noted for antioxidant ability Phenolic hydroxyl substituted C2-styryl side chain nih.gov
13d 0.107 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivative researchgate.net
4k 0.023 7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl) acetic acid tandfonline.comtandfonline.com
4l Not specified, but noted for antioxidant ability 7-bromo, phenolic 3,5-dihydroxyl compound tandfonline.com

Kinase Modulation and Inhibition

The Pyrido[2,3-b]pyrazine (B189457) scaffold has also been investigated for its potential to modulate the activity of various kinases, which are key regulators of cellular processes. Some derivatives have been predicted to modulate the function of serine-threonine protein kinases. ikm.org.my Additionally, research has pointed towards their potential as inhibitors of RAF and PI3K-α for cancer treatment. thieme-connect.de The versatility of the scaffold allows for modifications that can target specific kinases involved in cell proliferation and survival.

Phosphodiesterase IV (PDE IV) Inhibition

Derivatives of Pyrido[2,3-b]pyrazine have demonstrated notable inhibitory activity against phosphodiesterase IV (PDE IV). derpharmachemica.com PDE IV is an enzyme involved in the degradation of the second messenger cyclic AMP (cAMP), and its inhibition can lead to anti-inflammatory effects. This makes this compound derivatives attractive candidates for the development of new treatments for inflammatory diseases. derpharmachemica.com

Chemical Biology Probes and Sensing Applications

Beyond enzyme inhibition, the unique properties of the this compound scaffold have been harnessed for applications in chemical biology, particularly in the development of sensors.

Electrochemical DNA Sensing Capabilities

Recent studies have highlighted the potential of Pyrido[2,3-b]pyrazine derivatives in the development of electrochemical DNA sensors. nih.govrsc.orgresearchgate.net These sensors can detect specific DNA sequences with high sensitivity, which is crucial for diagnostics and various bioanalytical applications. nih.gov The mechanism often involves the interaction of the compound with DNA, potentially through intercalation, which affects the structure and function of the DNA molecule. This interaction leads to a measurable change in the electrochemical properties of the sensor. researchgate.net The ability to detect very low concentrations of DNA makes these compounds valuable tools for developing advanced biosensors. nih.gov

This compound as a Versatile Scaffold for Medicinal Chemistry Research

The this compound core structure is a highly versatile scaffold in medicinal chemistry, serving as a foundational building block for the synthesis of more complex heterocyclic compounds. derpharmachemica.com Its structure allows for modifications at various positions, enabling the fine-tuning of its biological activity and physical properties. derpharmachemica.com This adaptability has been demonstrated in the development of compounds with a wide range of therapeutic potentials, including anticancer and anti-inflammatory agents. ikm.org.myderpharmachemica.com The core can play roles as both a hydrogen-bond acceptor and a hydrophobic center, contributing to its interaction with various biological targets. derpharmachemica.com

Q & A

Q. What are the recommended synthetic routes for Pyrido[2,3-b]pyrazin-3(4H)-one derivatives?

this compound derivatives can be synthesized via multicomponent reactions or cyclocondensation of precursors like 2,6-diaminopyrimidin-4(3H)-one with arylidene oxazolones. Key methodologies include optimizing reaction conditions (e.g., solvent, temperature) to achieve yields >80% and minimize side products. For example, 2-amino derivatives (CAS: 190144-15-1) are synthesized under inert atmospheres to prevent oxidation . Tetrahydropyrido derivatives (e.g., CAS: 35808-40-3) are prepared via catalytic hydrogenation of the parent heterocycle .

Q. How to analyze the HOMO-LUMO properties of this compound derivatives?

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level are used to determine HOMO-LUMO distributions. For example, in dyes with pyrido[2,3-b]pyrazine acceptors, HOMO orbitals localize on donor morpholine groups, while LUMOs concentrate on the pyrazine core. Time-resolved spectroscopy (e.g., transient absorption) validates computational results, revealing intersystem crossing rates and thermally activated delayed fluorescence (TADF) behavior .

Q. What safety protocols are essential when handling this compound compounds?

Due to acute oral toxicity (OSHA HCS Category 4) and respiratory irritation risks, use NIOSH-approved respirators (N95), nitrile gloves, and fume hoods. Avoid dust generation during synthesis; store derivatives (e.g., 3,4-dihydro-3,6-dimethyl variant, CAS: 159104-35-5) in sealed containers under nitrogen. Emergency procedures include immediate decontamination with water and medical consultation for exposure .

Advanced Research Questions

Q. How can QSAR models optimize this compound derivatives as ALR2 inhibitors?

Quantitative structure-activity relationship (QSAR) models using Dragon descriptors (e.g., topological 0D-2D parameters) identify critical substituents for aldose reductase inhibition. For instance, electron-withdrawing groups at position 2 enhance binding affinity (IC₅₀ < 1 µM). Validation via leave-one-out cross-correlation (q² > 0.7) ensures model robustness. Docking studies (AutoDock Vina) align derivatives with ALR2's hydrophobic active site (PDB: 2ACQ), prioritizing compounds with ΔG < -8 kcal/mol .

Q. What methodologies are used to design TADF emitters using Pyrido[2,3-b]pyrazine backbones?

TADF emitters require a twisted donor-acceptor (D-A) dyad to minimize ΔEST. For example, dihydrophenazasiline donors paired with pyrido[2,3-b]pyrazine acceptors achieve ΔEST ≈ 0.23 eV, enabling reverse intersystem crossing. Photophysical characterization via time-correlated single-photon counting (TCSPC) confirms delayed fluorescence lifetimes (τ ≈ 2.5 µs) and photoluminescence quantum yields >30% in doped OLED films .

Q. How to evaluate the antitumor activity of this compound derivatives?

Cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, L1210) identify active derivatives. For example, 7-aminosubstituted pyrido[2,3-b]pyrazines show IC₅₀ values <10 µM in breast cancer models. Mechanism studies include flow cytometry (apoptosis assays) and Western blotting to assess caspase-3 activation. ADMET predictions (e.g., SwissADME) prioritize analogs with high BBB permeability for neuro-oncology applications .

Q. What strategies improve the ΔEST values in Pyrido[2,3-b]pyrazine-based dyes for OLEDs?

Structural tuning of donor moieties (e.g., extending conjugation with phenyl bridges) enhances orbital overlap, reducing ΔEST. Dyes with 4,4′-dimethoxy substituents exhibit ΔEST ≈ 0.11 eV, while bulky tert-butyl groups on donors increase steric hindrance, further lowering ΔEST to 0.07 eV. Transient electroluminescence measurements validate device efficiency (>20% external quantum efficiency) .

Q. How to conduct molecular docking studies for this compound derivatives targeting specific enzymes?

Use AutoDock Vina or Schrödinger Suite for rigid/flexible docking. For ALR2 inhibitors, protonate the enzyme (pH 7.4) and define the binding site around Trp111 and Tyr209. Score derivatives using the AMBER force field; prioritize compounds with hydrogen bonds to catalytic residues (e.g., Lys77) and low RMSD (<2 Å) in pose validation .

Q. What spectroscopic techniques characterize this compound derivatives?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) confirm regioselective substitution (e.g., δ 8.2 ppm for pyrazine protons).
  • UV-Vis : Absorption maxima (λmax ≈ 450 nm) correlate with π→π* transitions in conjugated systems.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weights (e.g., m/z 162.1487 for C7H6N4O derivatives) .

Q. What are the key structural modifications to enhance antioxidant activity in this compound derivatives?

Introducing hydroxyl or methoxy groups at position 2 increases radical scavenging (IC₅₀ < 50 µM in DPPH assays). Derivatives with fused isatin moieties (e.g., 3-hydroxyindole-2-one) show dual aldose reductase inhibition (IC₅₀ ≈ 0.8 µM) and superoxide dismutase (SOD) mimetic activity. In vivo studies in diabetic rat models confirm reduced oxidative stress markers (e.g., MDA levels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.